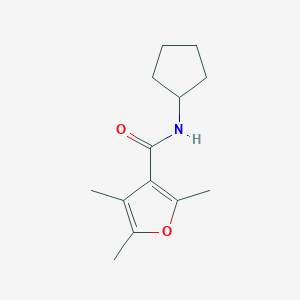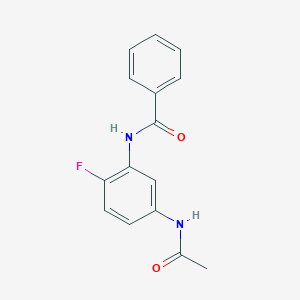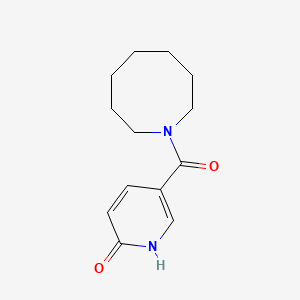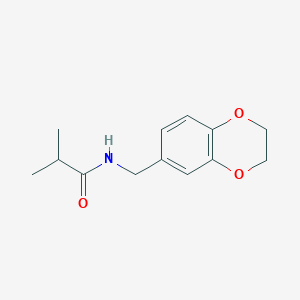
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTAF, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTAF belongs to the class of furanocarboxamides and has been studied for its various biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide is not yet fully understood. However, studies suggest that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide may also activate the adenosine A1 receptor, which has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and mediators in vitro and in vivo. N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in high yield and purity. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is the development of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide-based therapeutics for the treatment of pain and inflammation-related disorders, such as arthritis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide and its potential as an anticancer agent. Finally, the development of more efficient synthesis methods for N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide may facilitate its use in future research and clinical applications.
Synthesemethoden
The synthesis of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopentanone with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been found to exhibit antitumor activity, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-9(2)16-10(3)12(8)13(15)14-11-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSNDXEDGZARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)



![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
